molecular formula C6H11NO3 B1357132 4-Methyl-4-nitrovaleraldehyde CAS No. 57620-49-2

4-Methyl-4-nitrovaleraldehyde

Cat. No. B1357132
CAS RN: 57620-49-2
M. Wt: 145.16 g/mol
InChI Key: YDVAFDALOGXWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-4-nitrovaleraldehyde, also known as 4-Methyl-4-Nitropentanal, is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 . It is typically stored at temperatures between 2-8°C . The compound is used for research and development purposes .


Molecular Structure Analysis

The InChI code for 4-Methyl-4-nitrovaleraldehyde is 1S/C6H11NO3/c1-6(2,7(9)10)4-3-5-8/h5H,3-4H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

4-Methyl-4-nitrovaleraldehyde is a liquid at 20°C . It should be stored under inert gas due to its air sensitivity .

Scientific Research Applications

Enantioselective Synthesis

4-Methyl-4-nitrovaleraldehyde has applications in enantioselective synthesis. It serves as a precursor or intermediate in various chemical reactions. For instance, it is used in the highly enantioselective Henry addition of methyl 4-nitrobutyrate to aldehydes, which is catalyzed by a Cu(II)-amino pyridine complex. This process yields products with multiple functional groups, offering versatile chiral building blocks for further chemical transformations into nonracemic chiral gamma-lactams, 5-hydroxy-5-substituted levulinic acid derivatives, and delta-lactones (Blay, Hernandez‐Olmos, & Pedro, 2010).

Synthesis of Stereotriads

This compound is also integral in the synthesis of β-branched anti,anti-dipropionate stereotriads. Addressing historical challenges in organic synthesis, researchers have developed methods for synthesizing these stereotriads with high diastereoselectivity, leveraging 4-methyl-4-nitrovaleraldehyde derivatives (Chen & Roush, 2012).

Aerobic Degradation Studies

In environmental science, studies have shown the aerobic degradation of related compounds, such as N-Methyl-4-Nitroaniline, by specific bacterial strains. These studies are crucial for understanding the environmental impact and biodegradation pathways of nitroaromatic compounds, which are structurally related to 4-methyl-4-nitrovaleraldehyde (Khan, Vyas, Pal, & Cameotra, 2013).

Reductive Amination Processes

The compound is relevant in reductive amination processes for synthesizing N-methylated and N-alkylated amines. These processes use earth-abundant metal-based catalysts and are significant in producing various fine chemicals and life-science molecules (Senthamarai, Murugesan, Natte, Kalevaru, Neumann, Kamer, & Jagadeesh, 2018).

Photocatalytic Oxidation Studies

Photocatalytic oxidation studies involving derivatives of 4-methyl-4-nitrovaleraldehyde have been conducted to understand the conversion of alcohol groups to aldehydes. This research is pivotal in the field of catalysis and environmental remediation (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).

Safety And Hazards

The safety data sheet for 4-Methyl-4-nitrovaleraldehyde suggests that dust formation should be avoided and that it should not be inhaled or come into contact with skin or eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

4-methyl-4-nitropentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-6(2,7(9)10)4-3-5-8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVAFDALOGXWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483050
Record name 4-Methyl-4-nitrovaleraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-4-nitrovaleraldehyde

CAS RN

57620-49-2
Record name 4-Methyl-4-nitrovaleraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-4-nitrovaleraldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Methyl-4-nitrovaleronitrile (10.4 g, 13 mmol) was dissolved in methylene chloride (100 ml) and 1M diisobutyl aluminum hydride-hexane solution (100 ml) was added dropwise at −50° C. The mixture was stirred for 0.5 h, and water (8 ml) was added gradually, after which magnesium sulfate (5.0 g) was added. The mixture was filtrated and 1N hydrochloric acid (50 ml) was added. The mixture was stirred for 0.5 h and the layers were separated. The organic layer was washed with saturated brine and the solvent was evaporated. The residue was dried to give oily 4-methyl-4-nitropentanal (6.9 g, 48 mmol).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
diisobutyl aluminum hydride hexane
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Methyl-4-nitropentanal is prepared by condensation of acrolein and 2-nitropropane according to a known procedure (Synthesis 1986, 237). To a solution of 4-methyl-4-nitropentanal (8.5 g, 58.56 mmol) in acetic acid (125 ml) is added bromine (9.12 g, 57.07 mmol) dropwise while the temperature is kept below 15° C. After stirring for 15 minutes at room temperature the reaction is poured into a mixture of water and ice (250 ml) and extracted two times with dichloromethane. The combined organic extracts are washed with water and with brine, successively, dried over magnesium sulfate, and the solvent is removed under reduced pressure to leave 10.7 g of 2-bromo-4-methyl-4-nitropentanal which is used for the next step without further purification.
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
9.12 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-4-nitrovaleraldehyde
Reactant of Route 2
4-Methyl-4-nitrovaleraldehyde
Reactant of Route 3
4-Methyl-4-nitrovaleraldehyde
Reactant of Route 4
4-Methyl-4-nitrovaleraldehyde
Reactant of Route 5
Reactant of Route 5
4-Methyl-4-nitrovaleraldehyde
Reactant of Route 6
4-Methyl-4-nitrovaleraldehyde

Citations

For This Compound
3
Citations
LA Yanovskaya, RN Stepanova… - Bulletin of the Academy of …, 1967 - Springer
… The reaction of 2-nitropropane with malonaldehyde mono[diethyl aeetal] goes analogously with formation of 3-hydroxy-4-methyl-4-nitrovaleraldehyde …
Number of citations: 2 link.springer.com
V Rose - 2021 - summit.sfu.ca
… Here, 4-methyl4-nitrovaleraldehyde (54) underwent αCAR with dioxanone 1 to give chlorohydrin 39 with a dr of 2:1 and an isolated yield of 21%. …
Number of citations: 0 summit.sfu.ca
LA Yanovskaya, RN Stepanova, VF Kucherov - Russian Chemical Bulletin, 1967 - Springer
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.